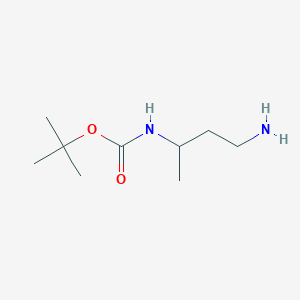

tert-Butyl (4-aminobutan-2-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (4-aminobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions. This compound is also known for its role in the synthesis of pharmaceuticals and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Curtius Rearrangement: One common method for preparing tert-Butyl (4-aminobutan-2-yl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (4-aminobutan-2-yl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate into its corresponding amine or other reduced forms.

Substitution: This compound can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group for Amines

tert-Butyl (4-aminobutan-2-yl)carbamate is primarily used as a protecting group for amines in organic synthesis. This is crucial when synthesizing complex molecules where selective reactions are necessary. The tert-butyl group provides steric hindrance that enhances the stability of the molecule during reactions.

Synthesis of Pharmaceuticals

The compound plays a significant role in the synthesis of various pharmaceuticals. It is employed to modify amine functionalities, which enhances the stability and bioactivity of drug candidates. Its application extends to the development of therapeutic agents where amine protection is required.

Biological Applications

Modification of Peptides and Proteins

In biological research, this compound is used to modify peptides and proteins. This modification improves their stability and biological activity, making it essential in drug development.

Case Study: Enhancing Peptide Stability

A study demonstrated that the use of this compound in peptide synthesis significantly increased the stability of the resulting peptides against enzymatic degradation, thereby enhancing their potential therapeutic applications.

Industrial Applications

Production of Polymers and Coatings

In the industrial sector, this compound is utilized in the production of polymers and coatings that require stable amine functionalities. Its properties allow for the creation of materials with enhanced performance characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for amines | Enhances selectivity in reactions |

| Pharmaceutical Synthesis | Development of drug candidates | Increases stability and bioactivity |

| Biological Research | Modification of peptides and proteins | Improves stability and activity |

| Industrial Manufacturing | Production of polymers and coatings | Creates materials with enhanced properties |

Mécanisme D'action

The mechanism by which tert-Butyl (4-aminobutan-2-yl)carbamate exerts its effects involves the formation of stable carbamate bonds with amines. This stability protects the amine group from unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the amine group .

Comparaison Avec Des Composés Similaires

- tert-Butyl carbamate

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl (2-aminoethyl)carbamate

Uniqueness: tert-Butyl (4-aminobutan-2-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, where other similar compounds may not offer the same level of protection or ease of deprotection .

Activité Biologique

tert-Butyl (4-aminobutan-2-yl)carbamate, also known as a carbamate derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound is primarily utilized in the synthesis of biologically active molecules and has demonstrated potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₈H₁₈N₂O₂

Molecular Weight: 174.24 g/mol

CAS Number: 177489-81-7

The compound features a tert-butyl group attached to a carbamate moiety, which contributes to its stability and reactivity in biochemical environments. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is largely attributed to its ability to form stable complexes with enzymes and receptors. As a carbamate, it can inhibit specific enzymes by forming carbamate-enzyme complexes, which can modulate various biochemical pathways:

- Enzyme Inhibition: The compound interacts with serine hydrolases, affecting their catalytic activity.

- Receptor Modulation: It may influence neurotransmitter receptors, thereby impacting neuronal signaling pathways.

1. Medicinal Chemistry

This compound is used as a building block for synthesizing pharmaceuticals. Its derivatives have been explored for their potential in treating neurodegenerative diseases due to their neuroprotective effects.

2. Biochemical Assays

The compound is employed in biochemical assays for studying enzyme kinetics and protein interactions. Its ability to modify peptides enhances their stability and activity, making it valuable in drug development.

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various biological contexts:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| tert-Butyl carbamate | General use in organic synthesis | Less specific enzyme inhibition |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Potential anti-cancer properties | Distinct structural properties leading to different activity profiles |

Propriétés

IUPAC Name |

tert-butyl N-(4-aminobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937757 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170367-69-8 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.